molecular formula C13H16N2O2 B1669787 (R)-aminoglutethimide CAS No. 55511-44-9

(R)-aminoglutethimide

Número de catálogo: B1669787
Número CAS: 55511-44-9
Peso molecular: 232.28 g/mol
Clave InChI: ROBVIMPUHSLWNV-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Aminoglutethimide is a chiral compound that has been widely studied for its pharmacological properties. It is an enantiomer of aminoglutethimide, which is known for its use as an aromatase inhibitor and in the treatment of certain types of cancers, such as breast cancer. The compound is characterized by its ability to inhibit the synthesis of steroid hormones, making it a valuable tool in both clinical and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-aminoglutethimide typically involves the resolution of racemic aminoglutethimide. One common method is to use chiral resolution techniques, such as crystallization with a chiral resolving agent. Another approach is asymmetric synthesis, where chiral catalysts or chiral starting materials are used to preferentially produce the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-aminoglutethimide often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.

Análisis De Reacciones Químicas

Types of Reactions: ®-Aminoglutethimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of aminoglutethimide.

    Reduction: Amine derivatives.

    Substitution: Various substituted aminoglutethimide derivatives.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action
(R)-aminoglutethimide functions by inhibiting cytochrome P450 enzymes, which play a crucial role in steroidogenesis. This inhibition leads to decreased levels of neuroactive steroids that can modulate glutamate receptors, thereby providing neuroprotection in various contexts.

Case Studies

  • Excitotoxicity and Ischemia : In a study involving organotypic cerebrocortical slice cultures, long-term treatment with this compound significantly reduced neuronal cell death induced by NMDA, AMPA, and kainate receptor activation. The protective effects were observed at concentrations as low as 300 µM, demonstrating its potential as a therapeutic agent against excitotoxic injuries in the central nervous system .
  • Ischemic Neuronal Injury : The compound was also effective in preventing ischemic neuronal injury by suppressing glutamate release during ischemic events. This suggests that this compound may interfere with cellular processes upstream of glutamate release, providing an avenue for further research into its neuroprotective mechanisms .

Oncology Applications

Hormonal Treatment for Breast Cancer
this compound has been utilized in the treatment of hormone-dependent malignancies such as breast cancer. It acts as an aromatase inhibitor, reducing estrogen levels and thus limiting the growth of estrogen-sensitive tumors.

Clinical Findings

  • In clinical studies, patients with metastatic breast cancer treated with this compound experienced varying degrees of response. Some cases reported complete regression of tumors after treatment, although there were notable side effects such as agranulocytosis in certain patients .
  • A significant observation was that while some patients developed severe hematologic complications, others showed prolonged remissions, highlighting the need for careful monitoring during treatment .

Drug Development and Synthesis Applications

Building Block for Prodrugs
this compound serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural properties enable it to be used in the development of cephalosporin-based prodrugs for antibody-directed enzyme prodrug therapy (ADEPT) and other therapeutic agents .

Synthesis Examples

  • The compound can be reacted with various amines to create new derivatives that may possess enhanced pharmacological properties. For instance, it can be transformed into (R)-3-ethyl-3-(4-(3,4,5-trimethoxybenzylamino)phenyl)piperidine-2,6-dione through deaminative coupling reactions .

Summary Table of Applications

Application AreaMechanism/OutcomeReferences
NeuroprotectionInhibits excitotoxicity and ischemic neuronal injury
OncologyAromatase inhibition for breast cancer treatment
Drug DevelopmentBuilding block for prodrugs and new therapeutic agents

Mecanismo De Acción

®-Aminoglutethimide exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. The compound also inhibits other enzymes involved in steroid biosynthesis, such as cholesterol side-chain cleavage enzyme, further reducing the production of steroid hormones.

Comparación Con Compuestos Similares

    Aminoglutethimide: The racemic mixture of ®- and (S)-aminoglutethimide.

    Ketoconazole: Another steroidogenesis inhibitor with a broader spectrum of enzyme inhibition.

    Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Uniqueness: ®-Aminoglutethimide is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and racemic mixture. Its selective inhibition of aromatase and other steroidogenic enzymes makes it a valuable compound in both clinical and research applications.

Actividad Biológica

(R)-Aminoglutethimide, a stereoisomer of aminoglutethimide, is primarily recognized for its role as an aromatase inhibitor and its applications in treating hormone-dependent cancers, particularly breast cancer and Cushing's syndrome. This article explores its biological activity, pharmacodynamics, clinical applications, and associated risks based on diverse research findings.

This compound inhibits the cytochrome P-450 enzymes involved in steroidogenesis. Specifically, it blocks the conversion of cholesterol to pregnenolone and inhibits aromatase activity, which is crucial for converting androgens to estrogens. This dual action results in reduced levels of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Key Enzymatic Targets

  • Cholesterol Side-Chain Cleavage Enzyme : Inhibits the initial step in steroid hormone synthesis.
  • Aromatase : Prevents the conversion of testosterone and androstenedione into estrogens.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability comparable to that of its racemic form. It exhibits a protein binding rate of 21-25% and undergoes hepatic metabolism with a significant portion excreted unchanged in urine .

Comparative Pharmacokinetics Table

ParameterThis compound(S)-Aminoglutethimide
AbsorptionRapidRapid
BioavailabilityEquivalentEquivalent
Protein Binding21-25%21-25%
MetabolismHepaticHepatic
Urinary Excretion34-54%34-54%

Cushing's Syndrome

This compound is utilized for managing Cushing's syndrome by suppressing adrenal function. Clinical studies indicate that it improves the clinical status in approximately 56% of patients, particularly those with adrenal tumors or ectopic ACTH production .

Breast Cancer

As a first-generation aromatase inhibitor, it has been used in treating estrogen-dependent breast cancer. The response rates range from 20% to 40%, with remission durations typically between 6 to 12 months. However, its use is often accompanied by significant side effects, necessitating concurrent administration of glucocorticoids .

Case Studies and Research Findings

  • Case Report on Agranulocytosis : A notable adverse effect associated with this compound is agranulocytosis. In one case study involving breast cancer patients, a patient developed severe neutropenia leading to septicemia after treatment with aminoglutethimide .
  • Hematological Complications : A review of clinical trials indicated an incidence of neutropenia at 0.9%, highlighting the hematological risks associated with this drug .
  • Prostate Cancer Study : A study involving patients with advanced prostate carcinoma showed that while no objective remissions were observed, nine patients experienced stable disease with improved performance status for a median duration of 153 days when treated with aminoglutethimide combined with hydrocortisone .

Risks and Side Effects

The use of this compound is not without risks. Common side effects include:

  • Skin rash
  • Drowsiness
  • Inhibition of cortisol synthesis leading to potential adrenal insufficiency
  • Hematological issues such as neutropenia and thrombocytopenia .

Propiedades

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVIMPUHSLWNV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318980
Record name (R)-Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55511-44-9
Record name (R)-Aminoglutethimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55511-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoglutethimide, d-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-Aminoglutethimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOGLUTETHIMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-aminoglutethimide
Reactant of Route 2
(R)-aminoglutethimide
Reactant of Route 3
(R)-aminoglutethimide
Reactant of Route 4
(R)-aminoglutethimide
Reactant of Route 5
Reactant of Route 5
(R)-aminoglutethimide
Reactant of Route 6
(R)-aminoglutethimide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.